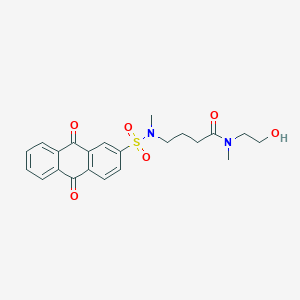
N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including an imidazole ring and a pyrimidine ring . These types of compounds are often found in pharmaceuticals and biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an imidazole ring and a pyrimidine ring connected by a two-carbon chain (the “2-aminoethyl” part of the name), with a thiophene ring attached via a sulfonamide linkage . The presence of the two nitrogen atoms in the imidazole ring can result in tautomeric forms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The imidazole and pyrimidine rings, for example, might undergo reactions typical of aromatic heterocycles . The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group and the aromatic rings might affect its solubility . The compound’s melting and boiling points, density, and other properties would depend on the specifics of its molecular structure .Scientific Research Applications
Antibacterial and Antitumor Activities
Research has delved into the synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, aiming at their use as antibacterial agents. The study explored the antibacterial effectiveness of newly synthesized compounds, revealing several with high activity levels (Azab, Youssef, & El-Bordany, 2013). Similarly, compounds containing the sulfonamido moiety linked to thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives have been synthesized, showing potent antitumor and antibacterial properties. The findings highlighted compounds with higher activity against various cancer cell lines than the standard drug, doxorubicin, as well as notable antibacterial effectiveness (Hafez, Alsalamah, & El-Gazzar, 2017).
Synthesis of Heterocyclic Derivatives
The synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides through a one-pot synthesis method has been reported. This approach facilitates the production of heterocyclic compounds without the need for isolating intermediates, contributing to the development of potential pharmacological agents (Rozentsveig et al., 2013).
Anticancer Profile and V600EBRAF Inhibitory Effect
A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives were synthesized and evaluated for their V600EBRAF inhibitory effect and anticancer profile. The study discovered compounds with significant inhibitory activity and growth inhibition against multiple cancer cell lines, indicating their potential in anticancer therapy (Abdel‐Maksoud et al., 2021).
Structural Characterisation and Metal Complexes
Research has also focused on the structural characterization of metal complexes containing sulfonamide derivatives, illustrating their potential for various applications in material science and catalysis. This work contributes to the understanding of the structural properties and potential functionalities of these complexes (Sousa et al., 2001).
Future Directions
Given the biological activity of many compounds containing imidazole and pyrimidine rings, this compound could potentially be of interest in the development of new pharmaceuticals . Future research could involve testing its biological activity, optimizing its synthesis, and investigating its mechanism of action .
properties
IUPAC Name |
N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S2/c1-11-19-13(10-14(20-11)21-8-7-16-12(21)2)17-5-6-18-25(22,23)15-4-3-9-24-15/h3-4,7-10,18H,5-6H2,1-2H3,(H,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKIIGNORBXTIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
![N-(2,4-dimethoxyphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2381212.png)
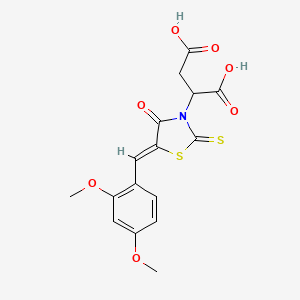
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
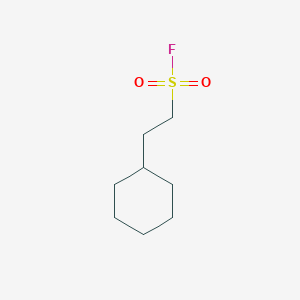
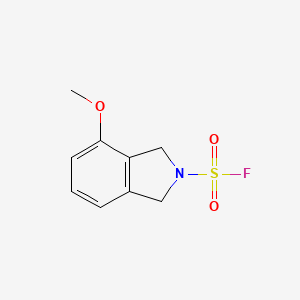
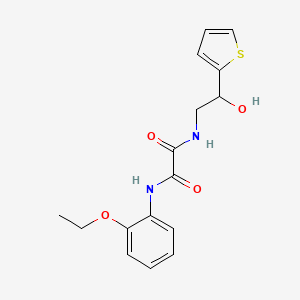
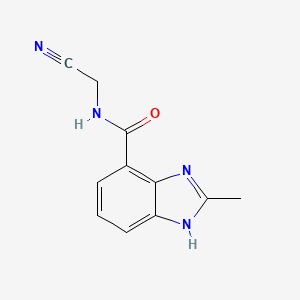
![3-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]propanamide](/img/structure/B2381224.png)
![2-(7-acetyl-2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2381226.png)
![5-allyl-7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2381227.png)
![(5Z)-5-({4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2381228.png)
![7-bromo-4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B2381230.png)
